Cas no 2172238-04-7 (benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate)

Benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate is a specialized carbamate derivative featuring a chlorosulfonylmethylcyclobutyl group and a cyclopropyl substituent. This compound is of interest in synthetic organic chemistry due to its reactive chlorosulfonyl moiety, which facilitates further functionalization, particularly in the development of sulfonamide-based structures. The cyclobutyl and cyclopropyl groups contribute to steric and electronic modulation, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its stability under controlled conditions allows for precise handling in multi-step syntheses. Researchers value this compound for its potential in constructing complex molecular architectures with tailored biological or material properties.
benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate structure
2172238-04-7 structure
Product name:benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate
CAS No:2172238-04-7
MF:C16H20ClNO4S
MW:357.85230255127
CID:5922765
PubChem ID:165484465

benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate
    • 2172238-04-7
    • benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
    • EN300-1440619
    • Inchi: 1S/C16H20ClNO4S/c17-23(20,21)12-16(9-4-10-16)18(14-7-8-14)15(19)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2
    • InChI Key: SGRJRJAAYHCMNR-UHFFFAOYSA-N
    • SMILES: ClS(CC1(CCC1)N(C(=O)OCC1C=CC=CC=1)C1CC1)(=O)=O

Computed Properties

  • Exact Mass: 357.0801570g/mol
  • Monoisotopic Mass: 357.0801570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.1Ų

benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1440619-1.0g
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
1g
$1729.0 2023-06-06
Enamine
EN300-1440619-2.5g
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
2.5g
$3389.0 2023-06-06
Enamine
EN300-1440619-1000mg
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
1000mg
$1729.0 2023-09-29
Enamine
EN300-1440619-2500mg
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
2500mg
$3389.0 2023-09-29
Enamine
EN300-1440619-500mg
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
500mg
$1660.0 2023-09-29
Enamine
EN300-1440619-50mg
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
50mg
$1452.0 2023-09-29
Enamine
EN300-1440619-100mg
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
100mg
$1521.0 2023-09-29
Enamine
EN300-1440619-0.5g
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
0.5g
$1660.0 2023-06-06
Enamine
EN300-1440619-5.0g
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
5g
$5014.0 2023-06-06
Enamine
EN300-1440619-10.0g
benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}-N-cyclopropylcarbamate
2172238-04-7
10g
$7435.0 2023-06-06

Additional information on benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate

Benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate (CAS No. 2172238-04-7): A Comprehensive Overview

The compound benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate (CAS No. 2172238-04-7) is a highly specialized organic compound with a complex structure that combines elements of carbamate chemistry and sulfonyl functionalities. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The molecule's structure is characterized by a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutane ring substituted with a chlorosulfonylmethyl group and a cyclopropyl group. This combination of functional groups imparts the compound with versatile reactivity and selectivity, making it an intriguing subject for both academic and industrial research.

Recent studies have focused on the synthesis and characterization of benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate, particularly its stability under various conditions and its reactivity in different chemical environments. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to elucidate the compound's molecular structure and confirm its purity. These studies have demonstrated that the compound exhibits remarkable thermal stability, which is crucial for its potential use in high-temperature applications.

The chlorosulfonyl group in the molecule plays a pivotal role in determining its chemical behavior. This group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity of adjacent functional groups. In the case of benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate, the chlorosulfonyl group enhances the electrophilic character of the carbamate moiety, making it more susceptible to nucleophilic attack. This property has been leveraged in various synthetic strategies to design novel materials with tailored functionalities.

One of the most promising applications of this compound lies in its potential use as a precursor for advanced materials. For instance, researchers have explored its utility in the synthesis of polyurethanes and other polymeric materials. The cyclobutane ring in the molecule contributes to the mechanical strength of the resulting polymers, while the cyclopropyl group introduces flexibility and resilience. These attributes make the compound an ideal candidate for developing high-performance materials for aerospace, automotive, and electronic industries.

In addition to its material science applications, benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate has shown potential in pharmaceutical research. The compound's unique structure allows for interactions with specific biological targets, such as enzymes and receptors, making it a valuable lead compound for drug discovery. Recent studies have focused on its ability to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. Initial findings suggest that the compound exhibits promising bioactivity, warranting further investigation into its therapeutic potential.

The environmental impact of benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate has also been a topic of interest among researchers. Given its complex structure, understanding its biodegradability and toxicity is essential for ensuring sustainable use. Preliminary studies indicate that the compound undergoes slow biodegradation under aerobic conditions, raising concerns about its long-term environmental effects. However, ongoing research aims to develop methods to enhance its biodegradability or modify its structure to reduce ecological risks.

Looking ahead, the development of efficient synthetic routes for benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate remains a critical area of focus. Current methods involve multi-step processes that require harsh reaction conditions and expensive reagents. Scientists are exploring alternative strategies, such as catalytic asymmetric synthesis and microwave-assisted reactions, to streamline production and reduce costs. These advancements could pave the way for large-scale industrial production of this valuable compound.

In conclusion, benzyl N-{1-(chlorosulfonyl)methylcyclobutyl}-N-cyclopropylcarbamate (CAS No. 2172238-04-7) is a versatile compound with immense potential across multiple disciplines. Its unique chemical structure endows it with properties that make it suitable for applications ranging from advanced materials to pharmaceuticals. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.